3-mercaptopropionic acid chemical properties and structure
3-mercaptopropionic acid chemical properties and structure
An In-depth Technical Guide to 3-Mercaptopropionic Acid: Chemical Properties, Structure, and Experimental Protocols
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organosulfur compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1][2] This unique structure makes it a versatile molecule in various scientific and industrial fields.[3][4] It presents as a colorless to yellowish liquid with a strong, distinct odor.[1][5] 3-MPA is a valuable intermediate in the synthesis of pharmaceuticals, a stabilizer in polymers like PVC, and a crucial agent in nanotechnology for the surface modification of nanoparticles.[6] In biochemical research, it is known for its role as a competitive inhibitor of glutamate (B1630785) decarboxylase.[2] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols relevant to its study and application.
Chemical Structure and Identification
The molecular structure of 3-mercaptopropionic acid consists of a three-carbon propanoic acid backbone with a sulfanyl (B85325) group at the C3 position.[5] Its bifunctionality allows the thiol group to engage in nucleophilic reactions and metal binding, while the carboxylic acid group can undergo esterification, amidation, or deprotonation.[6]
Caption: 2D structure of 3-mercaptopropionic acid.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 3-Sulfanylpropanoic acid[2] |
| Other Names | 3-Mercaptopropanoic acid, β-Mercaptopropionic acid, 3-MPA[2] |
| CAS Number | 107-96-0[2] |
| EC Number | 203-537-0 |
| PubChem CID | 6514 |
| Chemical Formula | C₃H₆O₂S[2] |
| SMILES | C(CS)C(=O)O[2][7] |
| InChIKey | DKIDEFUBRARXTE-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical and chemical properties of 3-MPA are summarized in the table below. It is soluble in water, alcohol, benzene, and ether.[1][5]
Table 2: Quantitative Physicochemical Data for 3-Mercaptopropionic Acid
| Property | Value |
| Molar Mass | 106.14 g·mol⁻¹[2] |
| Appearance | Clear, colorless to yellowish liquid[1] |
| Density | 1.218 g/mL at 21-25 °C[1][5] |
| Melting Point | 15 - 18 °C[1] |
| Boiling Point | 110 - 111 °C at 15 mmHg[1][2] |
| Flash Point | 93 °C[5][8] |
| Water Solubility | Soluble[1][5] |
| Acidity (pKa) | 4.34 (Carboxylic Acid)[2][5] |
| 10.84 (Thiol)[1][9] | |
| Refractive Index (n_D) | 1.4911 at 20-21 °C[2][5] |
| logP | 0.43[5] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum of 3-MPA typically shows three signals: a triplet corresponding to the two protons adjacent to the thiol group, another triplet for the two protons adjacent to the carbonyl group, and a triplet for the proton of the thiol group. The carboxylic acid proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum displays three distinct signals corresponding to the carbonyl carbon, the methylene (B1212753) carbon adjacent to the sulfur, and the methylene carbon adjacent to the carbonyl.[10]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands. A broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The S-H (thiol) stretch appears as a weaker band around 2550 cm⁻¹.[11][12][13]
Biochemical Role and Pathway
3-Mercaptopropionic acid is a known convulsant agent that acts by inhibiting the enzyme glutamate decarboxylase (GAD).[2] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[1][5] By competitively inhibiting GAD, 3-MPA reduces the concentration of GABA, leading to a state of hyperexcitability in the central nervous system, which can result in seizures.[5]
Caption: Inhibition of GABA synthesis by 3-mercaptopropionic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3-mercaptopropionic acid.
Synthesis via Addition of H₂S to Acrylic Acid
The most common industrial synthesis of 3-MPA involves the anti-Markovnikov addition of hydrogen sulfide (B99878) to acrylic acid, often using a basic catalyst.[1][3]
Workflow for Synthesis of 3-MPA
Caption: General workflow for the synthesis of 3-mercaptopropionic acid.
Methodology:
-
Reactor Setup: A high-pressure reactor is charged with acrylic acid and a suitable solvent, such as dimethylformamide (DMF). A basic catalyst (e.g., guanidine-functionalized resin) is added.[1]
-
Reaction: The reactor is sealed, pressurized with hydrogen sulfide gas to over 15 bar, and heated to between 30-110 °C.[1] The reaction is stirred and monitored until completion.
-
Work-up: After cooling and venting the excess H₂S, the reaction mixture is acidified with a strong acid like hydrochloric acid.
-
Isolation: The product is extracted from the aqueous phase using an organic solvent, such as methyl isobutyl ketone (MIBK).[14]
-
Purification: The organic solvent is removed, and the crude product is purified by vacuum distillation to yield pure 3-mercaptopropionic acid.[14]
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the carboxylic acid pKa (≈4.34).
Methodology:
-
Preparation: Prepare a standard solution of 3-mercaptopropionic acid (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15]
-
Titration Setup: Place a known volume (e.g., 50 mL) of the 3-MPA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.[15]
-
Data Analysis: Continue the titration well past the equivalence point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[16] This point corresponds to the flattest region of the buffer zone on the titration curve.
Spectroscopic Analysis Protocol (¹H NMR)
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of 3-mercaptopropionic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Safety and Handling
3-Mercaptopropionic acid is a hazardous substance that requires careful handling.[8][17]
-
Toxicity: It is toxic if swallowed and harmful if inhaled.[17]
-
Corrosivity: It causes severe skin burns and serious eye damage.[8][17] It may also be corrosive to metals.[18]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition and incompatible materials.[8]
Conclusion
3-Mercaptopropionic acid is a fundamentally important chemical with a broad range of applications driven by its dual thiol and carboxylic acid functionality. Its well-defined chemical and physical properties, combined with established synthetic and analytical protocols, make it a key building block in pharmaceuticals, an effective stabilizer for polymers, and a versatile ligand in nanotechnology. Understanding its properties, biochemical effects, and proper handling procedures is essential for researchers and professionals working with this compound.
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